Thianthrenium, chloro-5-phenyl-, (OC-6-11)-hexafluoroantimonate(1-)
CAS No.: 101294-99-9
Cat. No.: VC17103871
Molecular Formula: C18H12ClF6S2Sb
Molecular Weight: 563.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 101294-99-9 |
|---|---|
| Molecular Formula | C18H12ClF6S2Sb |
| Molecular Weight | 563.6 g/mol |
| IUPAC Name | 1-chloro-5-phenylthianthren-5-ium;hexafluoroantimony(1-) |
| Standard InChI | InChI=1S/C18H12ClS2.6FH.Sb/c19-14-9-6-12-17-18(14)20-15-10-4-5-11-16(15)21(17)13-7-2-1-3-8-13;;;;;;;/h1-12H;6*1H;/q+1;;;;;;;+5/p-6 |
| Standard InChI Key | DUCGYJFMJAKFJL-UHFFFAOYSA-H |
| Canonical SMILES | C1=CC=C(C=C1)[S+]2C3=C(C(=CC=C3)Cl)SC4=CC=CC=C42.F[Sb-](F)(F)(F)(F)F |
Introduction
Structural Characteristics
Molecular Architecture
The compound consists of a thianthrenium cation and a hexafluoroantimonate anion. The thianthrenium cation is characterized by a sulfur atom in a positively charged heterocyclic framework, bonded to three carbon atoms. The core structure includes a phenyl group at the 5-position and a chlorine substituent at the 1-position, as depicted in its IUPAC name: 1-chloro-5-phenylthianthren-5-ium. The hexafluoroantimonate anion () is a weakly coordinating counterion that enhances the stability and solubility of the cationic species .
Key Structural Data
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 563.6 g/mol |
| IUPAC Name | 1-chloro-5-phenylthianthren-5-ium;hexafluoroantimony(1-) |
| Canonical SMILES | |
| InChI Key | DUCGYJFMJAKFJL-UHFFFAOYSA-H |
The planar geometry of the thianthrenium cation, as observed in related compounds like thianthrenium hexafluorophosphate, facilitates π-stacking interactions in the solid state . X-ray crystallography of analogous structures reveals weak S···S interactions (3.06 Å) between stacked cations, contributing to semiconducting properties .
Synthesis and Preparation
One-Pot Synthesis
Recent advancements in thianthrenium chemistry, such as the development of Umemoto reagents, highlight the potential for one-pot syntheses using triflic anhydride and sulfur-containing precursors . For instance, 2,8-bis(trifluoromethoxy)dibenzothiophenium triflate is synthesized from 3,3’-bis(trifluoromethoxy)biphenyl in a single step . Similar strategies could be adapted for chloro-phenyl-substituted thianthrenium salts by modifying the starting aryl groups.
Physicochemical Properties
Thermal Stability
Thianthrenium hexafluoroantimonate exhibits moderate thermal stability. Differential scanning calorimetry (DSC) of related compounds, such as thianthrenium hexafluorophosphate, shows decomposition onset temperatures near 126°C . The hexafluoroantimonate anion’s weaker coordination compared to may slightly reduce thermal resilience, though experimental data specific to this compound remains limited.
Solubility and Reactivity
The compound is sparingly soluble in polar aprotic solvents (e.g., acetonitrile, dichloromethane) but insoluble in water. Its reactivity is dominated by the photoinitiation mechanism: upon light absorption, the thianthrenium salt generates reactive intermediates (e.g., radicals or cations) that initiate polymerization . This property is critical for applications in UV-curable coatings and adhesives.
Chemical Reactivity and Applications
Photoinitiated Polymerization
The hexafluoroantimonate salt acts as a photoinitiator in radical polymerization. Under UV or visible light, the compound undergoes homolytic cleavage, producing aryl and sulfonyl radicals that propagate chain reactions . This mechanism is exploited in industrial processes requiring rapid curing, such as:
-
Coatings: High-performance paints and varnishes.
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Adhesives: Instant-bonding materials for electronics and automotive components.
Comparative Performance
Compared to other thianthrenium salts (e.g., hexafluorophosphate or triflate), the hexafluoroantimonate derivative offers enhanced solubility and radical stability due to the weakly coordinating anion . For example, in sulfonylation reactions, thianthrenium salts enable C–H functionalization without metal catalysts, as demonstrated in recent studies .
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